molecular formula C11H12BrNO2 B3013506 Methyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate CAS No. 773033-36-6

Methyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Cat. No. B3013506
M. Wt: 270.126
InChI Key: XRRFEMZOTNXHPJ-UHFFFAOYSA-N
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Description

Methyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chemical compound with the molecular formula C9H10BrN . It belongs to the class of isoquinoline alkaloids , which are widely distributed in nature and exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders . The compound’s heterocyclic scaffold has garnered attention due to its potential as a precursor for novel analogs with potent biological activity.

Synthesis Analysis

The synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent (e.g., POCl3, P2O5, ZnCl2) to generate 3,4-dihydro isoquinoline derivatives . Researchers have also explored multicomponent reactions for functionalizing the 1,2,3,4-tetrahydroisoquinoline core scaffold .

Molecular Structure Analysis

The chemical structure of Methyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is characterized by a tetrahydroisoquinoline ring system with a methyl ester group at the 3-position and a bromine atom at the 6-position . The secondary amine nature of the THIQ nucleus contributes to its biological relevance .
  • Chemical Reactions Analysis

    • Cyclization Reaction : The synthesis involves cyclization of an N-acyl derivative of β-phenylethylamine to form the THIQ core scaffold .
    • Functionalization Reactions : Multicomponent reactions have been explored for C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines, leading to diverse analogs with potential biological activity .
  • Physical and Chemical Properties Analysis

    • Safety Information : Classified as a warning substance (Hazard Statements: H315, H319, H335). Precautionary measures should be followed during handling .
  • Scientific Research Applications

    Chemical Synthesis and Characterization

    Methyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has been identified in studies exploring the synthesis and structural elucidation of various organic compounds. For instance, it was semi-synthesized from brominated tyrosine derivatives found in the red alga Rhodomela confervoides, showcasing its relevance in natural product chemistry (Ma et al., 2007). Another study detailed a convenient synthesis approach for this compound, further underscoring its importance in synthetic organic chemistry (Zlatoidský & Gabos, 2009).

    Derivatives and Chemical Reactions

    Methyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is also a key intermediate in the synthesis of novel organic compounds. Its derivatives have been synthesized and characterized through various chemical reactions, demonstrating the compound's versatility in organic synthesis. Studies have explored its use in creating novel 1,2-dihydroisoquinoline derivatives through an oxidation-dehydration sequence (Wong, Harrington, & Stanforth, 2013), and in synthesizing N-methyl-4-pyridyl-1,2,3,4-tetrahydroisoquinolines as potential serotonin analogs (Prat et al., 2000).

    Biological and Pharmacological Investigations

    This compound has also been explored in biological contexts. Research has delved into its analogs and derivatives for their potential biological activities, such as the role of 1,2,3,4-tetrahydroisoquinoline derivatives as PPARγ agonists in diabetic treatments (Azukizawa et al., 2008). Additionally, studies on the synthesis and biological evaluation of various 1,2,3,4-tetrahydroisoquinoline derivatives underscore the compound's potential in drug discovery and therapeutics (Kandinska, Kozekov, & Palamareva, 2006).

    Safety And Hazards

    Methyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate may pose risks associated with its handling, storage, and exposure. Safety precautions, including proper protective equipment, should be followed to minimize potential hazards .

    properties

    CAS RN

    773033-36-6

    Product Name

    Methyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

    Molecular Formula

    C11H12BrNO2

    Molecular Weight

    270.126

    IUPAC Name

    methyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

    InChI

    InChI=1S/C11H12BrNO2/c1-15-11(14)10-5-8-4-9(12)3-2-7(8)6-13-10/h2-4,10,13H,5-6H2,1H3

    InChI Key

    XRRFEMZOTNXHPJ-UHFFFAOYSA-N

    SMILES

    COC(=O)C1CC2=C(CN1)C=CC(=C2)Br

    solubility

    not available

    Origin of Product

    United States

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